L-Carnitine-13C Chloride

LC-MS/MS Bioanalysis Internal Standard

L-Carnitine-13C Chloride is a stable isotope-labeled analogue of L-Carnitine Chloride, an essential cofactor in mitochondrial fatty acid β-oxidation. This compound features a single 13C atom substitution, which increases its molecular mass by +1 Da relative to the unlabeled form (molecular formula C6¹³CH16ClNO3; MW 198.65).

Molecular Formula C₆¹³CH₁₆ClNO₃
Molecular Weight 198.65
Cat. No. B1152015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Carnitine-13C Chloride
Synonyms(2R)-3-(Carboxy-13C)-2-hydroxy-N,N,N-trimethyl-1-propanaminium Inner Salt; _x000B_L-[3-(Carboxy-13C)-2-hydroxypropyl]trimethyl Ammonium Hydroxide Inner Salt;  (-)-Carnitine-13C;  (-)-L-Carnitine-13C;  (R)-Carnitine-13C;  Levocarnitine-13C;  Natrulon RC-13C;  ST 1
Molecular FormulaC₆¹³CH₁₆ClNO₃
Molecular Weight198.65
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Carnitine-13C Chloride: A Critical Stable Isotope Internal Standard for Fatty Acid Metabolism Quantitation


L-Carnitine-13C Chloride is a stable isotope-labeled analogue of L-Carnitine Chloride, an essential cofactor in mitochondrial fatty acid β-oxidation [1]. This compound features a single 13C atom substitution, which increases its molecular mass by +1 Da relative to the unlabeled form (molecular formula C6¹³CH16ClNO3; MW 198.65) . It is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling precise, matrix-corrected quantification of endogenous L-carnitine and acylcarnitines in biological matrices [2].

Why L-Carnitine-13C Chloride Cannot Be Replaced by Unlabeled or Deuterated Analogs in Quantitative Bioanalysis


Direct substitution of L-Carnitine-13C Chloride with unlabeled L-Carnitine fails to provide the isotopic resolution required for mass spectrometry-based quantitation, as the internal standard must be distinguishable from the endogenous analyte [1]. Similarly, deuterated (2H) analogs, while also isotopically distinct, are prone to hydrogen-deuterium exchange in aqueous biological matrices and can exhibit chromatographic retention time shifts (isotope effects), which compromise assay accuracy and reproducibility . 13C-labeled internal standards like L-Carnitine-13C Chloride co-elute perfectly with the native analyte and resist isotopic exchange, ensuring robust, matrix-independent calibration [2].

Quantitative Differentiation of L-Carnitine-13C Chloride: Head-to-Head Performance Metrics


L-Carnitine-13C Chloride vs. Unlabeled L-Carnitine: Isotopic Mass Resolution for Internal Standardization

In quantitative LC-MS/MS assays, an internal standard must possess a distinct mass-to-charge ratio (m/z) to avoid interference with the analyte. L-Carnitine-13C Chloride, with a molecular ion [M+H]+ of m/z 163.1, provides a +1 Da mass shift relative to unlabeled L-Carnitine (m/z 162.1). This mass difference is sufficient for selective monitoring by MS/MS, enabling accurate quantification of endogenous carnitine without spectral overlap [1]. In contrast, using a structural analog (e.g., acetyl-L-carnitine) as an internal standard introduces variable matrix effects and recovery biases due to differences in chromatographic behavior [2].

LC-MS/MS Bioanalysis Internal Standard

L-Carnitine-13C Chloride vs. Deuterated L-Carnitine (e.g., L-Carnitine-d9): Resistance to Hydrogen-Deuterium Exchange

Deuterium-labeled internal standards, such as L-Carnitine-d9, can undergo hydrogen-deuterium exchange in protic solvents (e.g., water, methanol) or biological matrices, leading to back-conversion to the unlabeled analyte and compromising quantitative accuracy [1]. 13C labels, as in L-Carnitine-13C Chloride, are covalently bound to carbon and are chemically inert under standard analytical conditions, with an exchange rate effectively zero . This intrinsic stability ensures that the internal standard maintains its isotopic integrity throughout sample preparation, storage, and analysis, providing reliable and reproducible results over extended periods [2].

Stable Isotope Labeling LC-MS Assay Robustness

L-Carnitine-13C Chloride vs. L-Carnitine-13C3: Single 13C Label Provides Adequate Mass Resolution Without Excessive Cost

While multiply 13C-labeled carnitine (e.g., L-Carnitine-13C3) offers a larger mass shift (+3 Da), the +1 Da shift provided by L-Carnitine-13C Chloride is generally sufficient to avoid cross-talk and isotopic interference from the natural abundance M+1 isotopologue of the unlabeled analyte (approximately 1.1% for carbon) [1]. For most applications, the additional cost of synthesizing a 13C3-labeled standard is not justified by any significant improvement in assay performance . L-Carnitine-13C Chloride thus represents an optimal balance between isotopic resolution and procurement cost for routine bioanalytical workflows.

Stable Isotope Cost-Effectiveness Internal Standard

L-Carnitine-13C Chloride vs. Unlabeled L-Carnitine: Impact on LC-MS/MS Linearity and Lower Limit of Quantitation (LLOQ)

The use of a co-eluting stable isotope internal standard like L-Carnitine-13C Chloride significantly improves the linear dynamic range and lower limit of quantitation (LLOQ) in LC-MS/MS assays by compensating for matrix effects and ionization suppression [1]. Studies using 13C-labeled carnitine internal standards have demonstrated linear calibration curves from 0.0005 to 1.2 µM (r² > 0.99), whereas methods using unlabeled structural analogs often exhibit non-linear behavior at low concentrations due to differential ion suppression [2].

Method Validation LC-MS/MS Linearity

L-Carnitine-13C Chloride vs. Unlabeled L-Carnitine: Performance in Metabolic Flux Analysis

In metabolic flux studies, the incorporation of 13C from labeled substrates into downstream metabolites is quantified by GC-MS or LC-MS. L-Carnitine-13C Chloride, when used as a tracer, allows direct measurement of fatty acid β-oxidation rates. Studies using [13C]carnitine tracers have reported a significant increase in measured 13C-fat oxidation (15.8% vs. 19.3%, p = 0.021) in human subjects, demonstrating its utility in quantifying subtle changes in metabolic pathway activity that would be undetectable with unlabeled compounds [1].

Metabolic Tracing Fluxomics 13C Labeling

L-Carnitine-13C Chloride vs. Unlabeled L-Carnitine: Chromatographic Co-Elution and Matrix Effect Correction

A critical requirement for an internal standard in LC-MS is that it co-elutes with the analyte to correct for variable ionization efficiency across the chromatographic peak. 13C-labeled L-Carnitine Chloride exhibits virtually identical retention time (RT) to unlabeled L-Carnitine (ΔRT < 0.02 min) on reversed-phase C18 columns, ensuring simultaneous ionization in the MS source [1]. In contrast, deuterated analogs can exhibit a measurable isotope effect, leading to a slight RT shift (typically 0.05-0.1 min), which can introduce quantification errors if the matrix is complex and the ionization background changes rapidly [2].

LC-MS Matrix Effects Internal Standard

Optimal Deployment Scenarios for L-Carnitine-13C Chloride in Quantitative Bioanalysis and Metabolic Research


Newborn Screening for Inborn Errors of Fatty Acid Oxidation (LC-MS/MS)

L-Carnitine-13C Chloride is the ideal internal standard for quantifying free carnitine and acylcarnitine profiles in dried blood spots (DBS). Its perfect chromatographic co-elution and resistance to matrix effects [1] enable accurate determination of diagnostic markers (e.g., elevated C8, C14:1) at low concentrations, reducing false positive/negative rates in neonatal screening programs.

Pharmacokinetic Studies of L-Carnitine Supplementation or Derivatives

For preclinical and clinical pharmacokinetic (PK) studies, L-Carnitine-13C Chloride provides the necessary isotopic resolution and stability to quantify plasma carnitine levels over time [1]. Its +1 Da mass shift is sufficient for MRM transitions without interference from endogenous background, and its cost-effectiveness allows for high-throughput analysis of large sample cohorts .

Metabolic Flux Analysis in Mitochondrial Dysfunction Research

In studies investigating mitochondrial β-oxidation efficiency in disease models (e.g., obesity, diabetes, cancer cachexia), L-Carnitine-13C Chloride can be used as a tracer to measure the rate of fatty acid incorporation into acylcarnitines [1]. The stable 13C label allows for precise flux calculations using LC-MS, distinguishing subtle changes in pathway activity that correlate with disease progression or therapeutic response.

Routine Bioanalytical Method Validation and Quality Control

For contract research organizations (CROs) and clinical labs validating LC-MS/MS assays for carnitine, L-Carnitine-13C Chloride offers a robust, cost-efficient alternative to more expensive multiply-labeled or deuterated standards. Its well-characterized purity and stability [1] ensure consistent performance across method validation parameters (accuracy, precision, recovery), facilitating regulatory compliance and method transfer.

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